molecular formula C15H29FN2O B14688193 1-Cyclododecyl-3-(2-fluoroethyl)urea CAS No. 33021-84-0

1-Cyclododecyl-3-(2-fluoroethyl)urea

Cat. No.: B14688193
CAS No.: 33021-84-0
M. Wt: 272.40 g/mol
InChI Key: ZFAQTCJYBFPXGQ-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by a cyclododecyl group attached to a urea moiety, with a 2-fluoroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclododecyl-3-(2-fluoroethyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .

Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often employs scalable and catalyst-free methods. These methods focus on achieving high yields and chemical purity through simple filtration or extraction procedures. The use of potassium isocyanate in water is a notable example of an efficient and sustainable industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecyl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The urea moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.

Major Products: The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclododecyl-3-(2-fluoroethyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclododecyl-3-(2-fluoroethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The 2-fluoroethyl group enhances its binding affinity to specific targets, leading to modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Cyclododecyl-3-(cyclohexylmethyl)urea
  • 1-Cyclododecyl-3-(2-ethylphenyl)urea

Comparison: 1-Cyclododecyl-3-(2-fluoroethyl)urea is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

33021-84-0

Molecular Formula

C15H29FN2O

Molecular Weight

272.40 g/mol

IUPAC Name

1-cyclododecyl-3-(2-fluoroethyl)urea

InChI

InChI=1S/C15H29FN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19)

InChI Key

ZFAQTCJYBFPXGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)NCCF

Origin of Product

United States

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